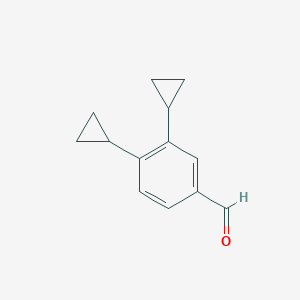

3,4-Dicyclopropylbenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-Dicyclopropylbenzaldehyde is a chemical compound with the CAS Number: 2155856-22-5 . It has a molecular weight of 186.25 . It is in liquid form .

Molecular Structure Analysis

The molecular formula of this compound is C13H14O . The InChI Code is 1S/C13H14O/c14-8-9-1-6-12 (10-2-3-10)13 (7-9)11-4-5-11/h1,6-8,10-11H,2-5H2 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 186.25 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Synthesis of Heterocyclic and Carbocyclic Compounds

Research has demonstrated the potential of 3,4-dicyclopropylbenzaldehyde and its derivatives in the synthesis of various heterocyclic and carbocyclic compounds. For instance, N-heterocyclic carbenes catalyze reactions forming 3,4-dihydrocoumarins through a domino process involving Michael addition and acylation (Phillips et al., 2009). Similarly, isocyanide-based reactions efficiently yield 3,4-dihydrocoumarin derivatives, highlighting the versatility and efficiency of these methods in synthesizing complex structures (Shaabani et al., 2008).

Catalytic Reactions for Functionalization and Synthesis

The catalytic properties of this compound derivatives have been leveraged in several chemical reactions. Copper(II) acetate has been used for the oxyfunctionalization of benzylic C(sp3)–H, directed by a para-hydroxyl group, under environmentally friendly conditions, indicating its significance in the pharmaceutical synthesis of aromatic carbonyl compounds (Jiang et al., 2014). Furthermore, the synthesis of impurities in pharmaceuticals, such as crude Roflumilast, employs a method involving alkylation, oxidation, and acylation reactions starting from 3,4-dihydroxybenzaldehyde, showcasing the practical applications in pharmaceutical manufacturing (Zhang et al., 2014).

Advanced Material Fabrication

The exploration into novel materials has benefited from the functionalization of this compound derivatives. A study on the fabrication and characterization of a novel collagen-catechol hydrogel used 3,4-dihydroxybenzaldehyde for hydrogel formation, demonstrating significant potential in biomedical applications due to its enhanced thermal stability and biocompatibility (Duan et al., 2018).

Potential in Cancer Research

In cancer research, the design and synthesis of N-heterocyclic chalcone derivatives as anti-cancer agents were achieved through the Claisen-Schmidt condensation involving 4-(aryl)-aminobenzaldehyde, showcasing the potential of these derivatives in therapeutic applications (Fegade & Jadhav, 2022).

Safety and Hazards

The safety information for 3,4-Dicyclopropylbenzaldehyde indicates that it has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 3,4-Dicyclopropylbenzaldehyde are not yet known. Given the complexity of biochemical networks, the compound could potentially influence multiple pathways. Without specific studies, it’s difficult to predict the exact effects .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Understanding these effects requires detailed studies at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. Factors such as temperature, pH, and the presence of other chemicals can affect how the compound interacts with its targets and how stable it remains over time .

properties

IUPAC Name |

3,4-dicyclopropylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c14-8-9-1-6-12(10-2-3-10)13(7-9)11-4-5-11/h1,6-8,10-11H,2-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBYZVDIXXURTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)C=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(furan-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2597500.png)

![N-({5-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl}methyl)-N-phenylbenzamide](/img/no-structure.png)

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride](/img/structure/B2597510.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide](/img/structure/B2597511.png)

![8-(2-Chloro-4-fluorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2597514.png)

![7,7-Difluoro-4-azaspiro[2.5]octane hydrochloride](/img/structure/B2597515.png)

![N-(4-fluorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2597517.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2597519.png)

![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-thienyl)acetamide](/img/structure/B2597523.png)